1-(5-FLUORO-2-METHYL-4-MORPHOLINOPHENYL)-1-ETHANONE
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Overview
Description
1-(5-FLUORO-2-METHYL-4-MORPHOLINOPHENYL)-1-ETHANONE is a synthetic organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a fluorine atom, a methyl group, and a morpholine ring attached to a phenyl ring, with an ethanone group as the functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-FLUORO-2-METHYL-4-MORPHOLINOPHENYL)-1-ETHANONE typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-fluoro-2-methylphenol and morpholine.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the volume of reactants.
Continuous flow processes: To improve efficiency and consistency.
Purification techniques: Such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-FLUORO-2-METHYL-4-MORPHOLINOPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogenating agents or nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: For studying the effects of fluorinated compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique structure.
Industry: As a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(5-FLUORO-2-METHYL-4-MORPHOLINOPHENYL)-1-ETHANONE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that interact with the ethanone group or the morpholine ring.
Pathways Involved: The compound may modulate biochemical pathways related to its functional groups, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-FLUORO-2-METHYLPHENYL)-1-ETHANONE: Lacks the morpholine ring.
1-(5-FLUORO-4-MORPHOLINOPHENYL)-1-ETHANONE: Lacks the methyl group.
1-(2-METHYL-4-MORPHOLINOPHENYL)-1-ETHANONE: Lacks the fluorine atom.
Uniqueness
1-(5-FLUORO-2-METHYL-4-MORPHOLINOPHENYL)-1-ETHANONE is unique due to the combination of the fluorine atom, methyl group, and morpholine ring, which confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(5-fluoro-2-methyl-4-morpholin-4-ylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9-7-13(15-3-5-17-6-4-15)12(14)8-11(9)10(2)16/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQQHHNPPBEZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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